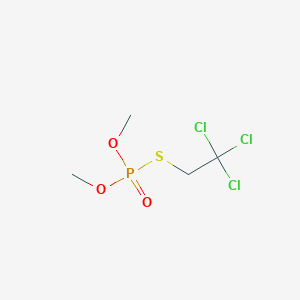
1-(3,4-Dichlorophenyl)piperazine hydrochloride
概要
説明
1-(3,4-Dichlorophenyl)piperazine hydrochloride is a synthetic compound with the chemical formula C₁₀H₁₃Cl₃N₂. It is an N-substituted piperazine derivative, characterized by a piperazine ring substituted with a 3,4-dichlorophenyl group.
作用機序
Target of Action
The primary targets of 1-(3,4-Dichlorophenyl)piperazine hydrochloride are the serotonin transporter and the β1-adrenergic receptor . These targets play crucial roles in neurotransmission, with the serotonin transporter involved in the reuptake of serotonin, and the β1-adrenergic receptor involved in the regulation of heart function .
Mode of Action
This compound acts as both a serotonin releaser via the serotonin transporter , and a β1-adrenergic receptor blocker . This dual action results in increased levels of serotonin in the synaptic cleft and decreased adrenergic activity, respectively .
Biochemical Pathways
The compound’s action on the serotonin transporter leads to an increase in serotonin levels in the synaptic cleft, affecting the serotonergic pathway . This can lead to downstream effects such as mood elevation and decreased appetite . Its action as a β1-adrenergic receptor blocker can affect the adrenergic pathway , potentially leading to a decrease in heart rate .
Result of Action
The increased serotonin levels resulting from the action of this compound can lead to antidepressant and anxiolytic effects . Its action as a β1-adrenergic receptor blocker can lead to a decrease in heart rate . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For example, extreme pH values could potentially affect the compound’s stability, while the presence of other substances could affect its absorption and distribution .
準備方法
Synthetic Routes and Reaction Conditions
1-(3,4-Dichlorophenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-(3,4-dichlorophenyl)piperazine with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at temperatures ranging from 90°C to 220°C, followed by purification steps to obtain a product with high purity .
化学反応の分析
Types of Reactions
1-(3,4-Dichlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be replaced by other substituents under specific conditions.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, acting as an acid donor by releasing a proton (H⁺) from the HCl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, various bases, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines.
科学的研究の応用
1-(3,4-Dichlorophenyl)piperazine hydrochloride has several scientific research applications:
類似化合物との比較
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine hydrochloride: A positional isomer with similar chemical properties but different biological activities.
1-(3-Chlorophenyl)piperazine hydrochloride: Another related compound with distinct pharmacological effects.
1-Phenylpiperazine: A simpler piperazine derivative with different applications and properties.
Uniqueness
1-(3,4-Dichlorophenyl)piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for various research applications.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTMUMIEDXNQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76835-17-1 | |
| Record name | Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)













